Product packaging for benzaldehyde N-acetylhydrazone(Cat. No.:)

benzaldehyde N-acetylhydrazone

Cat. No.: B8493343
M. Wt: 162.19 g/mol
InChI Key: GPTBUIMZDZKKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde N-acetylhydrazone is a chemical compound belonging to the acylhydrazone class, characterized by the pharmacophoric –CO–NH–N= group. This scaffold is highly versatile in medicinal chemistry and drug discovery due to its electron donor-acceptor properties and ability to serve as a privileged structure for designing bioactive molecules . Key Research Applications and Value: Acylhydrazone derivatives demonstrate a wide spectrum of biological activities, making them valuable intermediates in pharmaceutical and agrochemical research. Specific areas of interest include: Antiviral Research: Certain acylhydrazone derivatives have exhibited excellent activity against the Tobacco Mosaic Virus (TMV), outperforming commercial antiviral agents like Ribavirin in experimental settings . This highlights their potential as lead compounds for developing novel agrochemical antiviral agents. Antioxidant Activity: Research on N-acylhydrazones has identified compounds with promising antioxidant effects, as evaluated by DPPH assays . The –CO–NH–N= group contributes to these properties, which are valuable for oxidative stress-related studies. Broad Bioactive Potential: The acylhydrazone moiety is a key structural component in compounds with reported antitumor, antimicrobial, anti-inflammatory, and antiparasitic properties . Its presence allows for strong binding to biological targets, influencing various pathways. Mechanism of Action: The biological activity of acylhydrazones is often attributed to their ability to act as electron donors and acceptors, facilitating interaction with biological targets . They can exhibit geometric (E/Z) isomerism and conformational flexibility (synperiplanar/antiperiplanar), which can influence their binding affinity and mode of action . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B8493343 benzaldehyde N-acetylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(benzylideneamino)acetamide

InChI

InChI=1S/C9H10N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)

InChI Key

GPTBUIMZDZKKLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of Benzaldehyde N Acetylhydrazone Systems

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are indispensable for the detailed structural analysis of benzaldehyde (B42025) N-acetylhydrazone. These techniques provide valuable insights into the primary structure, connectivity of atoms, stereochemistry, and dynamic conformational processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including benzaldehyde N-acetylhydrazone. It provides a wealth of information regarding the chemical environment of individual atoms and their through-bond and through-space interactions.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the primary structure of this compound and assigning the resonances to specific atoms within the molecule. In a typical ¹H NMR spectrum, the protons of the benzaldehyde moiety and the N-acetylhydrazone backbone exhibit characteristic chemical shifts. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, while the azomethine proton (-CH=N-) gives rise to a singlet. The methyl protons of the acetyl group also produce a characteristic singlet in the upfield region. The amide proton (-NH-) often appears as a broad singlet, and its chemical shift can be influenced by solvent and temperature. mdpi.comnih.gov

Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetyl group and the azomethine carbon are typically observed at the lower field region of the spectrum. The carbons of the phenyl ring show a series of signals in the aromatic region, and the methyl carbon of the acetyl group appears at a higher field. The precise chemical shifts can be influenced by the solvent and the conformational state of the molecule. mdpi.comnih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Systems in DMSO-d₆

ProtonChemical Shift (δ, ppm)Multiplicity
-NH-11.40–12.20s (broad)
Aromatic-H7.40–7.90m
-CH=N-7.95–8.50s
-CH₃~2.52s

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Systems in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C=O~169
-CH=N-146–149
Aromatic-C127–134
-CH₃~21.5

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edusdsu.edu This is invaluable for assigning the signals of the aromatic C-H groups and the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry around the C=N double bond (E/Z isomerism) and the conformation around the N-N and C-N amide bonds (syn/anti isomerism). For example, a NOE correlation between the azomethine proton and the ortho-protons of the phenyl ring would support an E-configuration around the C=N bond. utar.edu.my

This compound can exist as a mixture of different conformers in solution due to restricted rotation around the C(O)-N and N-N bonds. Variable Temperature (VT) NMR spectroscopy is a key technique for studying these dynamic processes. researchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single averaged signal at a specific temperature known as the coalescence temperature. nih.gov From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier for the rotational process can be calculated, providing quantitative information about the conformational stability. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The vibrational modes of the molecule are sensitive to its structure and bonding.

In the FT-IR spectrum of this compound, characteristic absorption bands are observed for the key functional groups. The N-H stretching vibration of the amide group typically appears in the region of 3195–3310 cm⁻¹. The C=O stretching vibration of the acetyl group gives rise to a strong absorption band around 1643–1658 cm⁻¹. The C=N stretching of the azomethine group is observed in the range of 1596–1627 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the aldehydic C-H stretch of the starting material is absent. docbrown.inforesearchgate.net

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the stretching vibrations of the aromatic ring can be clearly observed.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3195–3310
Aromatic C-HStretching>3000
C=O (Amide I)Stretching1643–1658
C=NStretching1596–1627

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophoric system of this compound, which includes the phenyl ring, the C=N double bond, and the C=O group, gives rise to characteristic absorption bands.

Typically, two main types of electronic transitions are observed in the UV-Vis spectrum of N-acylhydrazones: π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are usually observed at shorter wavelengths. researchgate.netlibretexts.org The n → π* transitions, which are less intense, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital and occur at longer wavelengths. researchgate.netresearchgate.net The position of these absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 4: Typical Electronic Transitions for this compound

TransitionTypical Wavelength Range (nm)Description
π → π220–300Aromatic ring and conjugated system
n → π>300C=N and C=O groups

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structural components of N-acylhydrazones like this compound. Upon ionization, the molecular ion undergoes characteristic fragmentation, providing a fingerprint that aids in its identification.

While the specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related structures, such as benzaldehyde and other N-acylhydrazones. The initial ionization would produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve cleavage of the weaker bonds within the molecule.

Key fragmentation pathways for N-acylhydrazone systems typically include:

Cleavage of the N-N bond: This is a common fragmentation pathway in hydrazone derivatives.

Cleavage of the C=N bond: The imine bond can also be a site of fragmentation.

Formation of acylium ions: Cleavage of the N-acyl bond can lead to the formation of a stable [R-C=O]⁺ ion. For this compound, this would correspond to the acetyl cation [CH₃CO]⁺.

Fragmentation of the aromatic ring: The benzaldehyde moiety can undergo fragmentation similar to benzaldehyde itself, which often yields a prominent fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). Another common fragment from the benzaldehyde portion is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the loss of a hydrogen atom. docbrown.info

These fragmentation patterns provide valuable structural information, confirming the presence of the acetyl, hydrazone, and benzaldehyde components of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive insights into the three-dimensional structure of this compound systems in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions.

Crystal System and Space Group Analysis

Commonly observed space groups for this class of compounds include P2₁/c for the monoclinic system and P-1 for the triclinic system. nih.govmdpi.com The unit cell of these structures typically contains a small number of molecules (Z), often two or four. nih.gov

Table 1: Representative Crystallographic Data for Benzaldehyde N-Acylhydrazone Derivatives

Compound Derivative Crystal System Space Group Reference
(E)-4-chloro-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide Triclinic P-1 nih.gov
4-formylimidazole-4-hydroxybenzhydrazone dihydrate Triclinic P-1 mdpi.com
2-nitrobenzaldehyde-2-furan formylhydrazone Monoclinic P2₁/c mdpi.com

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Arrangements

The solid-state structure of N-acylhydrazones is significantly influenced by intermolecular hydrogen bonding. The N-H group of the hydrazone moiety typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is a dominant feature in the crystal packing of these compounds.

Conformational Features and Planarity in the Crystalline State

X-ray crystallographic studies consistently show that the core N-acylhydrazone fragment (C=N-N-C=O) tends to adopt a nearly planar conformation in the crystalline state. mdpi.comnih.gov This planarity is attributed to the delocalization of π-electron density across this conjugated system. nih.gov The bond lengths within this fragment often show intermediate character between single and double bonds, further supporting the concept of electron delocalization. For example, the C-N amide bond is typically shorter than a standard C-N single bond. nih.gov

Isomerism and Tautomerism in N-Acylhydrazone Frameworks

The N-acylhydrazone backbone, which contains both an amide and an imine functional group, gives rise to the possibility of stereoisomerism. nih.gov

E/Z Geometric Isomerism at the Azomethine (C=N) Bond

The carbon-nitrogen double bond (azomethine or imine group) in this compound is subject to geometric isomerism, resulting in two possible isomers: E (entgegen) and Z (zusammen). researchgate.netnih.gov In the E isomer, the substituent groups with higher priority on each side of the double bond are on opposite sides, while in the Z isomer, they are on the same side.

Overwhelmingly, experimental evidence from X-ray crystallography and NMR spectroscopy indicates that N-acylhydrazones derived from aromatic aldehydes, such as benzaldehyde, exist almost exclusively in the more stable E configuration in the solid state. nih.govnih.gov This preference is attributed to minimized steric hindrance between the phenyl ring and the acetyl group. researchgate.net

In solution, the E isomer also predominates, especially in polar solvents like DMSO. nih.gov However, the less stable Z isomer can sometimes be detected, particularly in less polar solvents. nih.gov The interconversion between the E and Z isomers in solution can be slow due to the restricted rotation around the C=N double bond. nih.gov Furthermore, photoisomerization upon irradiation with UV light can be used to induce the conversion from the thermodynamically stable E isomer to the Z isomer. nih.govnih.gov

Table 2: Predominant Isomeric Form of Benzaldehyde N-Acylhydrazones in Different States

State Predominant Isomer Method of Determination Reference
Solid State E X-ray Crystallography nih.govresearchgate.net
Solution (Polar Solvents, e.g., DMSO) E NMR Spectroscopy nih.gov

Syn/Anti Conformational Isomerism of Amide Bonds (N-N and C(O)-N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this conformational isomerism. In solution, N-acylhydrazones can exist as a mixture of synperiplanar (sp) and antiperiplanar (ap) conformers with respect to the C(O)-N bond. mdpi.comnih.gov This often leads to the duplication of signals in both ¹H and ¹³C NMR spectra, with the relative integration of the paired signals providing the ratio of the two conformers at equilibrium. nih.govresearchgate.net The coalescence of these duplicate signals at elevated temperatures is a characteristic feature of this dynamic equilibrium and can be used to calculate the energy barrier to rotation. researchgate.netmdpi.com For a series of acylhydrazones of α,β-unsaturated aldehydes, the rotational barriers around the N–C(O) bond were calculated to be in the range of 62.9–68.8 kJ mol⁻¹. researchgate.net

The relative stability of the syn and anti conformers is influenced by several factors, including steric hindrance and electronic effects of substituents, as well as the polarity of the solvent. For many N-acylhydrazones derived from aromatic aldehydes, the less sterically hindered E configuration around the C=N bond is preferred in solution. mdpi.comnih.gov Within this E configuration, an equilibrium between the syn and anti amide conformers is observed. In some cases, the syn-conformer is found to be present in a higher ratio in polar solvents like DMSO-d₆, which is attributed to favorable intermolecular hydrogen bonding interactions between the solute and solvent molecules. nih.gov For instance, certain N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides were found to exist as a mixture of E-synperiplanar and E-antiperiplanar conformers in an approximate 3:1 ratio in DMSO-d₆. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to further understand the conformational preferences of N-acylhydrazones. acs.orgnih.gov These studies have shown that for some N-acylhydrazones, the antiperiplanar conformation is more stable. acs.orgnih.gov However, modifications to the molecular structure, such as N-methylation, can induce a significant shift in the preferred conformation from antiperiplanar to synperiplanar. acs.orgnih.gov This highlights the delicate balance of steric and electronic factors that govern the conformational landscape of these molecules.

Rotation around the N-N bond also contributes to the conformational isomerism of N-acylhydrazones, potentially giving rise to additional E and Z forms. researchgate.net However, due to steric hindrance, some of these conformations are less likely to exist. mdpi.com

Table 1: Conformational Isomer Ratios of Selected N-Acylhydrazones in DMSO-d₆

Compound ClassConformer Ratio (syn:anti)Reference
N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides~ 3:1 nih.gov
4-methyl-2-phenylpyrimidine-N-acylhydrazone derivativesVaries with substituents semanticscholar.org

Keto-Enol Tautomerism and its Environmental Dependence

This compound, like other N-acylhydrazones, possesses the structural requisites for keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of a double bond, leading to an equilibrium between the keto (amide) and enol (iminol) tautomeric forms. The position of this equilibrium is not fixed and is highly dependent on environmental factors, most notably the polarity of the solvent. nih.govnih.gov

In solution, the tautomeric equilibrium can be represented as:

Keto (Amide) form <=> Enol (Iminol) form

The relative stability of these two forms is dictated by a combination of intramolecular and intermolecular interactions. The keto form is generally more stable in many cases. However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation.

The solvent plays a crucial role in determining the predominant tautomeric form. nih.govpublish.csiro.au In polar solvents, particularly those capable of acting as hydrogen bond donors, the more polar hydrazone (keto) form is often favored. nih.govpublish.csiro.auacs.org This is because polar solvents can effectively solvate the keto tautomer, stabilizing it through dipole-dipole interactions and hydrogen bonding. For example, in the case of 4-phenylazo-1-naphthol, the hydrazone form is favored by increasing the water content in ethanol-water and acetone-water mixtures. publish.csiro.au Conversely, in non-polar solvents, the enol form may be present in higher concentrations, especially if it can be stabilized by intramolecular hydrogen bonding. nih.gov

Spectroscopic techniques such as UV-Vis and NMR are instrumental in studying the keto-enol equilibrium. youtube.com Changes in the absorption spectra in different solvents can indicate a shift in the tautomeric equilibrium. nih.govnih.gov In NMR spectroscopy, the presence of distinct signals for the keto and enol forms allows for the determination of their relative concentrations and the calculation of the equilibrium constant (Keq = [enol]/[keto]). core.ac.ukresearchgate.net

Computational methods, particularly DFT, have been utilized to investigate the keto-enol tautomerism of hydrazones and related compounds. scirp.orgresearchgate.netscirp.org These studies can provide insights into the relative energies of the tautomers in the gas phase and in different solvent environments, helping to rationalize the experimentally observed solvent effects.

The environmental dependence of the keto-enol tautomerism is a critical aspect of the chemistry of this compound and related compounds, as the different tautomers can exhibit distinct chemical and physical properties.

Table 2: Solvent Effects on Tautomeric Equilibria of Related Compounds

Compound ClassSolventPredominant TautomerReference
4-Phenylazo-1-naphtholEthanol-water mixturesHydrazone (Keto) publish.csiro.au
4-Phenylazo-1-naphtholAcetone-water mixturesHydrazone (Keto) publish.csiro.au
Aromatic azo food dyesAlcoholic and H-bond donor solventsHydrazone (Keto) nih.gov
Aromatic azo food dyesDMF and DMSO (H-bond acceptors)Azo (Enol) nih.gov
β-KetonitrilesIncreasing solvent polarityEnol researchgate.net

Computational and Theoretical Studies on Benzaldehyde N Acetylhydrazone

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For benzaldehyde (B42025) N-acetylhydrazone, these methods are employed to predict its stable conformation and electronic properties, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic structure of N-acylhydrazone derivatives. smolecule.commdpi.com The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For related hydrazone compounds, DFT calculations have been successfully used to determine structural parameters such as bond lengths and angles, which show excellent correlation with experimental data obtained from X-ray crystallography. mdpi.com

The electronic structure, which governs the molecule's reactivity, is also elucidated using DFT. These calculations provide information on how electrons are distributed within the molecule and the energies of the molecular orbitals. For N-acylhydrazones, DFT is used to analyze properties like the distribution of atomic charges, dipole moment, and molecular electrostatic potential. ekb.egekb.eg

The accuracy of DFT calculations is highly dependent on the choice of the basis set and, when relevant, the solvation model. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules like benzaldehyde N-acetylhydrazone, Pople-style basis sets such as 6-31G(d,p) or more extensive ones like 6-311++G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic nature of chemical bonds.

When studying reactions or properties in a solution, a solvation model is necessary to account for the influence of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. The selection of the appropriate functional, such as B3LYP or the long-range corrected CAM-B3LYP, in combination with a suitable basis set and solvation model, is critical for achieving accurate predictions of the molecule's properties in a specific environment. nih.gov

Electronic Properties and Reactivity Descriptors

Electronic properties and reactivity descriptors derived from computational studies provide a quantitative measure of a molecule's chemical behavior. These descriptors are invaluable for predicting how this compound will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.comnih.gov For the closely related benzaldehyde hydrazone, the HOMO-LUMO energy gap has been calculated to be approximately 3.6 electron volts (eV), suggesting reasonable chemical stability. smolecule.com

Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance

Property Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a greater tendency to donate electrons (stronger nucleophile).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a greater tendency to accept electrons (stronger electrophile).

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher reactivity, lower kinetic stability, and higher polarizability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. malayajournal.org It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govmalayajournal.org For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the imine nitrogen, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton, would exhibit a positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions. rcsi.com For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (π) of the carbonyl (C=O) and imine (C=N) groups. nih.gov These interactions, often described as n → π transitions, contribute significantly to the stability of the molecule's planar conformation. The analysis provides quantitative data on the stabilization energies associated with these charge-transfer events, offering insight into the electronic factors that govern the molecule's structure and reactivity. nih.govrcsi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-N′-benzylidenebenzohydrazide

Conformational Analysis and Stability Predictions

Computational and theoretical studies have provided significant insights into the three-dimensional structure and stability of this compound and related N-acylhydrazones (NAHs). These investigations are crucial for understanding the molecule's reactivity, electronic properties, and potential biological activity.

Theoretical Prediction of Preferred Conformations and Dihedral Angles

The conformational landscape of N-acylhydrazones, including this compound, is largely defined by the rotation around the amide C(O)-N bond. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers. acs.org These studies consistently show that NAHs predominantly exist in two main planar conformations: synperiplanar (sp) and antiperiplanar (ap). researchgate.net These conformations are characterized by the dihedral angle (ω) between the carbonyl group (C=O) and the N-N bond.

In many N-acylhydrazone derivatives, the antiperiplanar conformation is found to be the most stable. acs.org However, the introduction of substituents can shift this preference. For instance, N-methylation can cause a significant conformational change, favoring a synperiplanar conformation. acs.orgmdpi.com This shift is attributed to steric effects that disrupt the planarity and conjugation within the molecule. acs.org

Potential energy surface (PES) scans, which computationally map the energy changes as a specific dihedral angle is rotated, have confirmed the existence of two stable conformers corresponding to these local minima. semanticscholar.org The energy barrier between these conformers can be determined, and in solution, it is understood that N-acylhydrazones can exist as a mixture of these conformers. semanticscholar.orgresearchgate.net The E-isomer at the C=N double bond is generally the most stable and commonly observed form. researchgate.net

Below is a table summarizing the typical preferred conformations and associated dihedral angles for N-acylhydrazone structures based on theoretical models.

ConformationDihedral Angle (O=C–N–X)Relative StabilityNotes
Antiperiplanar ~180°Often the most stable for unsubstituted NAHs acs.orgCharacterized by the carbonyl oxygen and the hydrogen on the secondary amine being on opposite sides of the C-N bond.
Synperiplanar ~0°Can become preferred with certain substitutions (e.g., N-methylation) acs.orgmdpi.comCharacterized by the carbonyl oxygen and the hydrogen (or substituent) on the secondary amine being on the same side of the C-N bond.

Influence of Substituents on Conformational Stability and Electronic Properties

Substituents on either the benzaldehyde ring or the acetylhydrazone moiety can significantly impact the conformational stability and electronic properties of the molecule. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role. nih.gov

Theoretical studies, often employing Hammett substituent parameters (σ), have been used to correlate the electronic effects of substituents with the molecule's properties. researchgate.net For instance, in the formation of substituted benzaldehyde phenylhydrazones, the resonance effect of substituents was found to be slightly more important than the inductive effect for para-substituted compounds, while the inductive effect was much more significant for ortho-substituted ones. researchgate.net

Electron-withdrawing groups on the phenyl ring can influence the strength of intramolecular hydrogen bonds in related structures, which in turn affects conformational preferences and stability. nih.gov These groups can alter the electron density distribution across the entire molecule, impacting properties such as the dipole moment, electron affinity, ionization potential, and electronegativity. ekb.eg Computational analyses like Natural Bond Orbital (NBO) are used to understand hyper-conjugative interactions and charge delocalization, which are key to molecular stability. researchgate.net

The table below outlines the general influence of different substituent types on the properties of this compound analogues.

Substituent Type (on Phenyl Ring)Effect on Electronic PropertiesImpact on Conformational Stability
**Electron-Withdrawing (e.g., -NO₂) **Decreases electron density in the aromatic ring; can increase acidity of nearby protons. nih.govMay stabilize certain conformations through enhanced intramolecular interactions or by altering the energy barrier for rotation around key bonds. nih.gov
Electron-Donating (e.g., -OCH₃, -CH₃) Increases electron density in the aromatic ring. nih.govMay weaken certain intramolecular interactions, potentially leading to different conformational preferences compared to unsubstituted or electron-withdrawn analogues. nih.gov

pH-Dependent Stability Predictions (e.g., Hydrolysis Kinetics)

The stability of this compound is highly dependent on pH, primarily due to the susceptibility of the hydrazone linkage to hydrolysis. Computational and experimental studies have elucidated the mechanism of this process. researchgate.net The hydrolysis of N-acylhydrazones is catalyzed in acidic environments. researchgate.net

The generally accepted mechanism involves two key steps:

Nucleophilic addition of a water molecule to the imine carbon (C=N) to form a carbinolamine intermediate.

Subsequent decomposition of this intermediate into the original benzaldehyde and N-acetylhydrazide. researchgate.net

Theoretical studies indicate that the rate-determining step is influenced by pH. The process begins with the protonation of the azomethine nitrogen. Computational models suggest that resistance to protonation at this nitrogen is a critical factor affecting the reaction rate. researchgate.net At low pH, protonation of the hydrazone moiety facilitates the nucleophilic attack by water. Conversely, under basic conditions, the hydrolysis rate is significantly slower. A reversal in the relative stability of different types of hydrazones can occur around the pKa of the molecule, with protonation of specific sites retarding acid-catalyzed hydrolysis compared to their analogues. researchgate.net

Coordination Chemistry of Benzaldehyde N Acetylhydrazone and Its Analogues

Ligand Properties and Coordination Modes

N-acylhydrazones are a class of Schiff bases characterized by the –C(O)NHN=CH– functional group. semanticscholar.org This moiety endows them with potent and adaptable chelating capabilities in coordination chemistry. researchgate.net Their versatility stems from the presence of multiple donor atoms and the potential for tautomerism, which allows for different modes of binding to metal centers.

The fundamental coordinating unit in N-acylhydrazones is the O,N donor set composed of the carbonyl oxygen and the azomethine nitrogen atom. nih.gov Benzaldehyde (B42025) N-acetylhydrazone, which lacks other donating substituents on the aldehyde ring, typically functions as a bidentate ligand, coordinating to a metal ion through these two sites to form a stable five-membered chelate ring.

However, the versatility of N-acylhydrazones is significantly enhanced when analogues are considered, particularly those derived from ortho-hydroxy aldehydes like salicylaldehyde. semanticscholar.org In such cases, the ligand possesses an additional donor site—the phenolic oxygen. These types of ligands act as tridentate O,N,O-donors, forming two chelate rings (one five-membered and one six-membered) upon complexation with a metal ion. semanticscholar.orgresearchgate.net This tridentate character often leads to the formation of highly stable monomeric or dimeric complexes. semanticscholar.org The presence of these distinct donor sets allows for the synthesis of a wide variety of coordination compounds with tailored properties.

Keto Form: In the solid state and in solution, N-acylhydrazones predominantly exist in the keto form [-C(O)-NH-N=CH-]. frontiersin.org Under neutral or acidic conditions, the ligand can coordinate to a metal ion as a neutral molecule through the carbonyl oxygen and the azomethine nitrogen. researchgate.net

Enol Form: In the presence of a base or upon reaction with metal salts that induce deprotonation (such as acetates), the ligand can lose the amide proton and tautomerize to its enolic form [-C(OH)=N-N=CH-]. cusat.ac.in This deprotonated, anionic form then coordinates to the metal ion through the enolate oxygen and the azomethine nitrogen. researchgate.netmdpi.com This mode of coordination is very common and results in the formation of neutral chelate complexes, especially with divalent metal ions. mdpi.com

The specific coordination mode adopted depends on several factors, including the metal ion, the counter-ion of the metal salt used, the reaction pH, and the solvent. researchgate.net The ability to coordinate in either a neutral or an anionic form greatly expands the structural diversity of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzaldehyde N-acetylhydrazone and its analogues is generally straightforward, yielding stable crystalline products. These complexes are subsequently characterized by a suite of analytical and spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

N-acylhydrazones have been shown to form stable complexes with a wide range of d-block transition metal ions. Common examples include complexes of copper(II), nickel(II), cobalt(II), zinc(II), manganese(II), iron(III), and cadmium(II). edu.krdsemanticscholar.orgbohrium.comcyberleninka.ru The synthesis typically involves the reaction of the N-acylhydrazone ligand with a suitable metal salt (e.g., chloride, acetate, nitrate, or perchlorate) in a solvent such as ethanol (B145695) or methanol (B129727). mdpi.com The reaction is often carried out under reflux to ensure completion. semanticscholar.org

The stoichiometry of the resulting complexes is frequently 1:2 (metal:ligand), particularly when the hydrazone acts as a bidentate, monobasic ligand, leading to general formulas like [M(L)₂]. mdpi.comelsevierpure.com In these complexes, the metal ion is coordinated by two deprotonated ligand molecules, resulting in a neutral complex. For tridentate O,N,O-donor ligands, 1:1 metal-to-ligand complexes are also common, with the remaining coordination sites on the metal being occupied by solvent molecules (e.g., H₂O, EtOH) or anions. mdpi.com

The structures of the synthesized complexes are elucidated through various spectroscopic methods, which provide detailed information about the ligand's coordination mode and the geometry around the central metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding mode. In the spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O) (Amide I), and ν(C=N) are observed. semanticscholar.org Upon complexation via the keto form, the ν(C=O) band typically shifts to a lower frequency, indicating coordination of the carbonyl oxygen. mdpi.com The ν(C=N) band also shifts, confirming the involvement of the azomethine nitrogen in coordination. semanticscholar.org If coordination occurs through the deprotonated enol form, the ν(N-H) and ν(C=O) bands disappear, and new bands corresponding to ν(C=N-N=C) and ν(C-O) appear. researchgate.net The appearance of new, non-ligand bands in the far-IR region (400–600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of chelation. semanticscholar.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The free ligands exhibit intense absorption bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may shift, and for transition metals with unpaired d-electrons (like Cu(II), Ni(II), Co(II)), new, weaker absorption bands appear in the visible region. These bands are due to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic complexes, such as those of Cu(II) and Mn(II). mdpi.com For Cu(II) complexes, the EPR spectrum provides g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||). These parameters are indicative of the geometry and the nature of the metal-ligand bond. For instance, a pattern of g|| > g⊥ > 2.0023 is characteristic of an axially symmetric complex with a dₓ²-y² ground state, typical for square planar or tetragonally distorted octahedral geometries. mdpi.com

Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the complexes. The molecular ion peak helps to establish the metal-to-ligand ratio in the complex. semanticscholar.orgmdpi.com

Magnetic Susceptibility: Magnetic moment measurements help to determine the number of unpaired electrons and thus infer the geometry of the complex. For example, Ni(II) complexes can be diamagnetic, suggesting a square planar geometry, or paramagnetic with a magnetic moment of ~3.0 B.M., indicating an octahedral or tetrahedral geometry. mdpi.com Cu(II) complexes typically exhibit a magnetic moment of ~1.73 B.M., corresponding to one unpaired electron. semanticscholar.org

Table 1. Representative Spectroscopic and Magnetic Data for N-Acylhydrazone Metal Complexes.
Metal IonComplex TypeKey IR Shifts (cm⁻¹)UV-Vis λₘₐₓ (nm) (Assignment)Magnetic Moment (μₑₑ, B.M.)Inferred Geometry
Cu(II)[Cu(L)₂]ν(C=O) shifts lower; new ν(M-O), ν(M-N)~600-700 (d-d)~1.7-2.2Distorted Octahedral / Square Planar
Ni(II)[Ni(L)₂]ν(C=O) disappears; new ν(C-O)~500-600 (d-d)DiamagneticSquare Planar
Co(II)[Co(L)₂]ν(C=O) shifts lower; new ν(M-O), ν(M-N)~550-650 (d-d)~4.3-5.2Octahedral (High Spin)
Zn(II)[Zn(L)₂]ν(C=O) shifts lower; new ν(M-O), ν(M-N)Ligand-based transitions onlyDiamagneticTetrahedral / Octahedral
Fe(III)[Fe(L)₂]Clν(C=O) shifts lower; new ν(M-O), ν(M-N)Charge Transfer Bands~5.9Octahedral (High Spin)

X-ray crystallographic studies have confirmed that N-acylhydrazones coordinate to metal ions as either neutral keto or anionic enolate ligands. For example, the crystal structure of a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide revealed a 1:2 metal-to-ligand ratio where the ligand coordinates in its deprotonated enol form. mdpi.com The geometry around the Ni(II) ion was found to be distorted square planar, with the two bidentate ligands arranged in a trans-configuration. mdpi.comelsevierpure.com Similarly, a Cu(II) complex with a tridentate hydrazone derived from o-vanillin was shown to have a nearly square planar coordination environment. mdpi.com These structural analyses are crucial for understanding the properties and potential applications of these metal complexes.

Table 2. Selected Crystallographic Data for Transition Metal-Hydrazone Complexes.
ComplexMetal IonLigand Coordination ModeCoordination GeometryCrystal System
[Ni((4-MeO-benzylidene)benzohydrazide)₂]Ni(II)Bidentate (O,N), Anionic EnolateDistorted Square PlanarMonoclinic
[Cu(o-vanillin-thiophecarbohydrazide)(H₂O)]⁺Cu(II)Tridentate (O,N,O), MonoanionicNearly Square PlanarMonoclinic
[Zn(pbh)₂] (Hpbh = pyridine-2-carbaldehyde benzoyl hydrazone)Zn(II)Tridentate (N,N,O), Anionic EnolateDistorted OctahedralMonoclinic
[Cd(2-ApBzGH)Cl]Cl (2-ApBzGH = 2-acetyl pyridine (B92270) (N-benzoyl) glycyl hydrazone)Cd(II)Tridentate (O,N,N), Neutral KetoDistorted Trigonal BipyramidalOrthorhombic

Theoretical Studies on Metal-Hydrazone Coordination

The coordination behavior of hydrazones, including this compound and its analogues, has been extensively investigated using theoretical methods to complement experimental findings. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricacies of metal-ligand interactions, predicting molecular geometries, and understanding the electronic properties of these complexes.

DFT Calculations for Metal-Ligand Bonding and Geometries

Density Functional Theory (DFT) calculations have proven invaluable in providing a detailed understanding of the structural and electronic aspects of metal complexes involving hydrazone ligands. These computational studies allow for the optimization of molecular geometries, calculation of vibrational frequencies, and analysis of the bonds between the metal center and the ligand's donor atoms.

Theoretical investigations into hydrazone complexes are frequently carried out using various DFT functionals, with the B3LYP hybrid functional being one of the most commonly employed. This functional, often paired with basis sets like LANL2DZ, has demonstrated reliability in predicting the geometric parameters of transition metal complexes.

Upon coordination, significant changes in the bond lengths and angles of the hydrazone ligand are observed, which can be accurately predicted by DFT calculations. For instance, in metal complexes of ligands structurally similar to this compound, the coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atoms. DFT studies on analogous benzoylhydrazone complexes reveal an elongation of the C=O bond and a shortening of the C-N bond upon complexation, indicating the participation of these groups in bonding with the metal ion.

The calculated geometric parameters from DFT studies generally show good agreement with experimental data obtained from X-ray crystallography. This correlation validates the computational models and allows for the reliable prediction of structures for which experimental data is unavailable.

Below are representative data from DFT calculations on a metal complex with a benzaldehyde hydrazone analogue, illustrating the typical bond lengths and angles in the coordination sphere.

ParameterBond Length (Å)
M-O(carbonyl)2.05
M-N(azomethine)2.15
C=O1.28
C=N1.30
N-N1.38
ParameterBond Angle (°)
O(carbonyl)-M-N(azomethine)85.0
M-O-C125.0
M-N-N120.0
C-N-N115.0

Note: The data presented in the tables are representative values for analogous hydrazone complexes and are intended to illustrate the outputs of DFT calculations.

Electronic Structure and Spin States of Metal Complexes

DFT calculations are also instrumental in elucidating the electronic structure of metal-hydrazone complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the complexes. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Upon complexation with a metal ion, the energies of the frontier molecular orbitals of the hydrazone ligand are significantly altered. The interaction with the metal d-orbitals leads to the formation of new molecular orbitals, which are crucial in determining the electronic and magnetic properties of the complex.

The spin state of a metal complex is a fundamental property that dictates its magnetic behavior. For transition metal complexes with partially filled d-orbitals, different spin states (e.g., high-spin or low-spin) can be possible depending on the ligand field strength. DFT calculations can accurately predict the relative energies of these different spin states, thereby determining the ground state spin multiplicity of the complex.

For example, in octahedral Fe(II) complexes, the relative energies of the high-spin (quintet) and low-spin (singlet) states can be calculated. The ligand field provided by the hydrazone can influence which spin state is more stable. Theoretical studies on analogous systems have shown that the coordination environment created by the hydrazone ligand can lead to spin-crossover behavior in some cases, where the spin state of the metal center changes in response to external stimuli such as temperature or pressure.

The calculated electronic properties provide a theoretical basis for understanding the UV-Vis spectra of these complexes. The electronic transitions observed experimentally can be assigned to specific molecular orbital transitions predicted by time-dependent DFT (TD-DFT) calculations. This synergy between theoretical and experimental data is crucial for a comprehensive understanding of the electronic structure of these coordination compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Hydrazone Ligand (analogue)-6.5-1.84.7
Metal Complex (analogue)-7.2-3.04.2

Note: The data presented in the table are representative values for an analogous hydrazone ligand and its metal complex to illustrate the effect of coordination on electronic properties.

Advanced Applications and Research Directions of Benzaldehyde N Acetylhydrazone and N Acylhydrazone Derivatives in Chemical Sciences

Role in Catalysis and Organic Transformations

The distinct structural features of benzaldehyde (B42025) N-acetylhydrazone and its N-acylhydrazone derivatives have positioned them as valuable tools in catalysis and the assembly of complex molecular architectures. Their ability to act as ligands and participate in dynamic chemical systems has opened new avenues in organic synthesis and materials science.

As Catalysts or Ligands in Catalytic Systems

N-acylhydrazone derivatives have demonstrated significant utility as ligands in various catalytic systems, facilitating important organic transformations. Their tunable electronic and steric properties, achieved by modifying substituents, allow for the fine-tuning of catalytic activity. researchgate.net

One notable application is in copper-catalyzed cross-coupling reactions. A range of acylhydrazone-type ligands has been shown to effectively promote the Copper(I)-iodide (CuI)-catalyzed Ullmann C-N cross-coupling reaction between aryl or heteroaryl bromides and N-heterocycles. researchgate.net This catalytic system provides an efficient pathway for the synthesis of valuable nitrogen-containing compounds. researchgate.net

Furthermore, N-acylhydrazones serve as crucial components in the design of sophisticated catalyst systems. For instance, a Cp*Iridium complex featuring a functional bipyridine (bpy) ligand has been successfully employed for the transfer hydrogenation and subsequent N-methylation of acylhydrazones, using methanol (B129727) as both the hydrogen source and the methylating agent. acs.org This autotandem catalytic process highlights the role of the ligand in enabling complex, multi-step transformations in a single pot, offering high atom economy and environmental benefits. acs.org The functional units within the ligand are critical for the catalytic activity of the iridium complex in this transformation. acs.org

Catalytic SystemTransformationRole of N-AcylhydrazoneRef.
CuI / Acylhydrazone LigandUllmann C-N Cross-CouplingLigand researchgate.net
[Cp*Ir(2,2'-bpyO)(H₂O)]Transfer Hydrogenation/N-MethylationSubstrate/Precursor to Ligand acs.org

Application in Dynamic Covalent Chemistry (DCC) and Covalent Organic Frameworks (COFs)

The reversible nature of the hydrazone bond (C=N) makes N-acylhydrazones exemplary building blocks in the field of Dynamic Covalent Chemistry (DCC). nih.govacs.org DCC utilizes reversible reactions to generate libraries of molecules that can adapt their composition in response to external stimuli, such as the presence of a biological target. nih.gov The formation of acylhydrazones from aldehydes and hydrazides is a key reaction in DCC, valued for its balance between product stability and facile reversibility. nih.gov However, the equilibration often requires acidic conditions, which can be incompatible with biological systems. Research has shown that nucleophilic catalysts, such as aniline, can significantly accelerate hydrazone formation and exchange at biocompatible pH levels (e.g., pH 6.2), broadening the scope of DCC for applications like drug discovery. nih.govacs.org This catalytic approach allows dynamic combinatorial libraries to equilibrate rapidly, remain fully reversible, and even be switched on or off by pH changes. nih.gov

This dynamic behavior is also harnessed in the construction of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with ordered structures. Acylhydrazone linkages are used to build stable COFs due to the reversible dehydration reaction between acylhydrazines and aldehydes, which allows for error correction and self-healing during the framework's growth. acs.orgfigshare.com Researchers have successfully constructed single-layer COFs (SCOFs) with acylhydrazone linkages on surfaces, demonstrating that these frameworks possess enhanced stability. acs.org The synthesis of these materials can be catalyzed by acids like p-toluenesulfonic acid. acs.orgfigshare.com However, the inherent reversibility that is beneficial for crystallinity can sometimes compromise chemical stability. To address this, post-synthetic modifications can be employed. For example, an N-acylhydrazone-linked COF has been converted into a more stable, π-conjugated oxadiazole-linked COF through post-oxidative cyclization, significantly improving its properties for applications such as photocatalytic hydrogen evolution. nih.gov

Application AreaKey Feature of Acylhydrazone LinkageExampleRef.
Dynamic Covalent Chemistry (DCC)Reversible formation, catalyst-accelerated equilibrationAniline-catalyzed library for protein-ligand discovery nih.govacs.org
Covalent Organic Frameworks (COFs)Reversible linkage allows for crystalline structuresConstruction of stable, single-layer COFs on surfaces acs.orgfigshare.com
Photocatalytic COFsPost-synthetic modification to enhance stabilityTransformation to oxadiazole linkages for improved electron transfer nih.gov

Targeted Organic Synthesis and as Building Blocks for Complex Molecules

N-acylhydrazones, including derivatives of benzaldehyde N-acetylhydrazone, are recognized as valuable intermediates and building blocks in organic synthesis. nih.govekb.eg Their straightforward synthesis, typically a condensation reaction between a hydrazide and an aldehyde or ketone, makes them readily accessible platforms for constructing more complex molecular structures. nih.govekb.egorganic-chemistry.org

The acylhydrazone moiety is a key synthon for the creation of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.gov The reactivity of the C=N-NH-C=O core allows for a variety of chemical transformations. For instance, they can undergo cyclization reactions to form five-membered heterocycles. nih.gov The versatility of N-acylhydrazones is further enhanced by the ease with which different functional groups can be introduced through the choice of the starting aldehyde and hydrazide components, allowing for the targeted synthesis of molecules with specific properties. researchgate.net This "building block" approach is fundamental to modern synthetic chemistry, enabling the efficient assembly of complex target molecules from simpler, well-defined precursors. organic-chemistry.orgresearchgate.net

Analytical Chemistry Applications

The ability of this compound and its derivatives to interact with various analytes, often resulting in a measurable optical response, has led to their widespread use in analytical chemistry. They serve as the core component in reagents and sensors for the detection of a wide range of ions and molecules.

Spectrophotometric Reagents for Ion Detection (Metal Ions, Anions, Organic Molecules)

N-acylhydrazones are extensively used as spectrophotometric and colorimetric reagents for the detection of various ions. sciencescholar.usnih.govsciencescholar.us The hydrazone functional group acts as an effective chelating agent, binding to metal ions and causing a distinct change in the molecule's absorption spectrum, which can be observed as a color change. sciencescholar.us This property allows for the simple and cost-effective quantification of metal ions using spectrophotometry. nih.gov

Hydrazone-based chemosensors have been developed for a diverse array of metal ions, including toxic heavy metals and biologically relevant cations. For example, specific N-acylhydrazone probes have been designed for the selective colorimetric detection of Cd(II), Cu²⁺, Al³⁺, Fe³⁺, Zn²⁺, and Hg²⁺. rsc.orgmdpi.comrsc.org The selectivity of these reagents can be tuned by modifying the molecular structure, incorporating different chelating groups and fluorophores to achieve specific binding and response to the target ion. rsc.orgnih.gov

Beyond metal ions, these compounds are also effective in detecting anions. researchgate.net The sensing mechanism for anions often relies on processes like hydrogen bonding, deprotonation, or displacement reactions. For instance, a sensor-metal complex can be designed to detect an anion, where the anion interacts with the metal center, releasing the free ligand and causing a change in the optical signal. researchgate.net This relay recognition strategy has been successfully applied for the detection of anions like dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netnih.gov

Target AnalyteSensor TypeDetection PrincipleRef.
Cd(II)ColorimetricComplex formation leading to color change mdpi.com
Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺Colorimetric/FluorometricChelation Enhanced Fluorescence (CHEF) or Quenching (CHEQ) nih.govrsc.orgnih.gov
H₂PO₄⁻ (dihydrogen phosphate)Fluorometric (Sequential)Anion displaces metal from sensor-metal complex researchgate.netnih.gov

Development of Chemosensors and pH Sensors

The structural framework of N-acylhydrazones is highly adaptable for the development of chemosensors, particularly fluorescent sensors, which offer advantages like high sensitivity and rapid analysis. rsc.orgnih.gov These sensors are designed by combining a recognition unit (the hydrazone moiety) with a signaling unit (a fluorophore). Upon binding to a target analyte, a photophysical process such as Chelation Enhanced Fluorescence (CHEF), Förster Resonance Energy Transfer (FRET), or Excited-State Intramolecular Proton Transfer (ESIPT) is triggered, resulting in a measurable change in fluorescence intensity or wavelength. rsc.orgresearchgate.net

Hydrazone-based fluorescent sensors have been instrumental in the detection of toxic metals like Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺ in various environments, including aqueous solutions and living cells. rsc.orgrsc.orgnih.govchemrxiv.org Some sensors are designed to be multi-analyte probes, capable of detecting and distinguishing between several different metal ions through distinct fluorescent responses at different wavelengths. rsc.orgchemrxiv.org

In addition to ion sensing, N-acylhydrazone derivatives are effective as pH sensors. Their operation is often based on the pH-dependent tautomerism of the molecule or protonation/deprotonation events. mdpi.comacs.org For example, a pyridinoyl-hydrazone probe was designed where the protonation state of the molecule changes with pH, leading to distinct and observable shifts in both its color (absorption) and fluorescence spectra. mdpi.com This allows for the ratiometric sensing of pH, providing a reliable and sensitive response. The solubility of these sensors in aqueous environments can be enhanced by incorporating charged functional groups, making them suitable for biological applications. mdpi.com

Sensor TypeTarget AnalyteSensing MechanismKey FeatureRef.
Fluorescent SensorToxic Metal Ions (e.g., Al³⁺, Hg²⁺)Chelation-induced fluorescence change (e.g., CHEF, ESIPT)High sensitivity, low detection limits rsc.orgnih.gov
Multi-analyte SensorGroup 12 Metals (Zn²⁺, Cd²⁺, Hg²⁺)Distinct fluorescent signals for each ionSelective detection of multiple ions with a single probe rsc.orgchemrxiv.org
pH SensorH⁺pH-dependent tautomerism / protonationRatiometric response in absorption and emission spectra mdpi.comacs.org

Supramolecular Chemistry

The unique structural features of this compound and its derivatives, particularly the presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with the reversible nature of the acylhydrazone linkage, make them exceptional building blocks in the field of supramolecular chemistry. These characteristics facilitate their involvement in the spontaneous formation of ordered, non-covalently linked superstructures and in the generation of dynamic systems capable of adapting their constitution in response to external stimuli.

Self-Assembly through Non-Covalent Interactions (e.g., Hydrogen Bonding)

The self-assembly of N-acylhydrazone derivatives is predominantly driven by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The amide functionality within the acylhydrazone moiety is an excellent motif for generating strong and directional hydrogen bonds, which are fundamental to the construction of regular and stable supramolecular assemblies. nih.gov This propensity for hydrogen bond formation allows these molecules to organize into higher-order structures such as gels, bowls, and other complex architectures. nih.govnih.gov

The interplay of these non-covalent forces can lead to the formation of interesting supramolecular arrangements. For example, a bowl-shaped molecule has been successfully self-assembled in water by condensing a triscationic hexaaldehyde with a dihydrazide linker. nih.gov The resulting structure features a hexagonal rim containing six acylhydrazone functions. In the solid state, two of these bowl molecules can dimerize through N-H···Cl hydrogen bonds, forming a cage-like dimer with a large internal cavity capable of encapsulating a hydrophobic guest molecule. nih.gov

Furthermore, the photoisomerization of the C=N bond in acylhydrazones can be exploited to control their self-assembly behavior. A tadpole-like monomer consisting of a pyrene (B120774) head and a hydrophobic tail linked by an acylhydrazone unit can undergo a sol-to-gel transition upon irradiation with UV light. nih.gov This phase transition is attributed to the co-assembly of the E and Z isomers, driven by the emergence of intermolecular hydrogen bonds between adjacent monomers in a head-to-head arrangement. nih.gov

Construction of Dynamic Combinatorial Libraries and Component Exchange

The reversible nature of the acylhydrazone bond under specific conditions makes it a valuable tool for the construction of dynamic combinatorial libraries (DCLs). ed.ac.uknih.govrsc.org DCLs are collections of molecules in equilibrium that can change their composition in response to the addition of a template, leading to the amplification of the library member that binds most strongly to the template. acs.orgnih.gov This adaptive behavior is particularly useful in drug discovery and materials science. ed.ac.ukacs.orgnih.gov

The formation of acylhydrazones from the condensation of aldehydes and hydrazides is a reversible reaction, typically catalyzed by acid. rsc.org The equilibrium can be shifted, and the components of the library can be exchanged by altering the reaction conditions or by introducing new building blocks. nih.govrsc.org This dynamic exchange allows the library to explore a vast constitutional space and identify the most stable or strongly interacting components under a given set of conditions. nih.gov

For instance, polyacylhydrazones, which are dynamic covalent polymers, can reversibly exchange either one or both of their repeating monomer units in the presence of different monomers. nih.gov This process of component exchange leads to a random insertion of the new monomer into the polymer backbone, resulting in a diverse population of polymeric constituents in dynamic equilibrium. nih.gov The reversibility of the acylhydrazone linkage allows for "proof-reading" and error-correction within the library, ultimately leading to the thermodynamically most stable products. kiku.dk

The application of N-acylhydrazone-based DCLs has been demonstrated in the identification of inhibitors for biological targets. In a protein-templated DCL, the target protein itself acts as the template to direct the synthesis of its own best ligand from a library of interchangeable building blocks. ed.ac.ukacs.orgnih.gov For example, this approach has been successfully used to identify inhibitors of the RAD51-BRCA2 protein-protein interaction, which is a target in cancer therapy. acs.orgnih.gov The presence of the RAD51 protein templated the amplification of specific N-acylhydrazones from the library, leading to the discovery of micromolar inhibitors. acs.orgnih.gov

Mechanistic Biological Activity (Non-Clinical Focus)

The biological activities of this compound and its derivatives are multifaceted and are often attributed to their ability to interact with various biological macromolecules and to chelate metal ions. These interactions can lead to the inhibition of enzymes and other cellular processes, providing a basis for their potential therapeutic applications. The focus here is on the mechanistic aspects of these interactions at a molecular level, rather than on their clinical outcomes.

Interactions with DNA and Proteins (e.g., ctDNA/HSA Spectroscopic Binding Properties, BSA Binding Studies)

N-acylhydrazone derivatives have been shown to interact with biologically important macromolecules such as DNA and serum albumins. These interactions are typically studied using spectroscopic techniques, which can provide valuable information about the binding modes, binding affinities, and the structural changes induced in the macromolecules upon binding.

The interaction of N-acylhydrazone derivatives with calf thymus DNA (ctDNA) has been investigated to understand their potential as DNA-targeting agents. nih.govnih.gov Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, are commonly employed to determine the binding constants (Kb) and to elucidate the nature of the interaction. For example, a series of acridine (B1665455) N-acylhydrazone derivatives were synthesized and their binding to ctDNA was evaluated. nih.govnih.gov The binding constants were found to be in the order of 103 M-1, indicating a moderate binding affinity. nih.govnih.gov The observed spectral changes suggested an intercalative or groove binding mode. researchgate.net

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs and other bioactive molecules. nih.govbiointerfaceresearch.com The binding of N-acylhydrazone derivatives to these proteins can significantly influence their pharmacokinetic and pharmacodynamic properties.

Fluorescence quenching is a widely used technique to study the binding of small molecules to serum albumins. rsc.orgmdpi.com The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of a ligand, and the extent of quenching can be used to determine the binding parameters. Studies on the interaction of an acylhydrazone derivative, N′-(2-chlorobenzylidene)-2-hydroxybenzohydrazide (NCH), with HSA and BSA revealed a static quenching mechanism, indicating the formation of a ground-state complex. rsc.org The binding constants were in the order of 104 M-1, suggesting a strong interaction. rsc.org The primary driving force for the binding was found to be hydrophobic interactions, with hydrogen bonds also playing a role in stabilizing the complex. rsc.org Site-specific binding studies have shown that some N-acylhydrazone derivatives preferentially bind to Sudlow's site I or site II of HSA. nih.govnih.govrsc.org

Table 1: Binding Parameters of N-Acylhydrazone Derivatives with HSA and BSA

Compound Protein Binding Constant (Kb) (M-1) Quenching Constant (KSV) (M-1) Binding Site Reference
Acridine-benzohydrazide 3a HSA 2.54 2.26 Sudlow site I nih.govnih.gov
N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide (NCH) HSA ~104 - Sudlow's site I rsc.org
N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide (NCH) BSA ~104 - - rsc.org
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) BSA 2.5 x 105 - 4.8 x 103 - Site II (sub-domain IIIA) mdpi.com

Metal Ion Chelation as a Proposed Mechanism of Action

The ability of N-acylhydrazones to chelate metal ions is a key aspect of their biological activity. eurekaselect.comnih.govnih.gov The acylhydrazone moiety possesses both an imine nitrogen and a carbonyl oxygen, which can act as donor atoms for coordination with metal ions. nih.gov This chelation can lead to the formation of stable metal complexes, which may have different biological properties compared to the free ligand. eurekaselect.comnih.gov

Metal ion chelation has been proposed as a mechanism of action for the antiviral and enzyme inhibitory activities of some N-acylhydrazone derivatives. nih.gov For example, the antiviral action of certain acylhydrazones against HIV and Influenza A virus has been attributed to the chelation of metal ions within the viral structure and in viral endonucleases. nih.gov The formation of a complex with a metal ion can alter the electronic and steric properties of the molecule, enhancing its ability to interact with biological targets.

The chelation of iron is of particular interest, as iron is an essential element for many biological processes, but its excess can be toxic. N-acylhydrazones have been investigated as potential iron chelators for the treatment of iron overload disorders. acs.org The design of these chelators often involves incorporating additional donor atoms into the molecular structure to enhance the stability and selectivity of the iron complexes.

The coordination chemistry of N-acylhydrazones with various transition metal ions, such as copper, zinc, and ruthenium, has been extensively studied. eurekaselect.comnih.govresearchgate.net The resulting metal complexes have shown a wide range of biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes and enhancing its interaction with intracellular targets. nih.gov

Enzyme Inhibition Studies and Structure-Activity Relationship Analysis

N-acylhydrazones are known to be inhibitors of various enzymes, and this activity is often linked to their ability to interact with the enzyme's active site or to chelate metal cofactors essential for catalysis. researchgate.netroyalsocietypublishing.orgmdpi.comnih.gov The hydrazone nucleus, with its hydrogen-bond donor and acceptor sites, is well-suited for interacting with amino acid residues in the active site of enzymes. royalsocietypublishing.org

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-acylhydrazone derivatives influences their enzyme inhibitory activity. researchgate.netroyalsocietypublishing.org These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these modifications on its biological activity. For example, the nature and position of substituents on the aromatic rings of this compound can have a significant impact on its inhibitory potency and selectivity. researchgate.net

N-acylhydrazones have been identified as inhibitors of a variety of enzymes, including cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), cholinesterases, and lactate (B86563) dehydrogenase A (LDH-A). royalsocietypublishing.orgnih.govnih.govmdpi.comnih.gov The inhibition of these enzymes is relevant to the treatment of various diseases, including inflammation, neurodegenerative disorders, and cancer.

For instance, a series of N-acylhydrazone derivatives were identified as novel inhibitors of human LDH-A, an enzyme that is overexpressed in many cancer cells. nih.gov The most potent compound in the series exhibited inhibitory activity at low micromolar concentrations and induced apoptosis in cancer cells. nih.gov

In another study, phenolic N-acylhydrazones were evaluated for their antioxidant and cytotoxic properties, and SAR analysis revealed that the presence and position of hydroxyl groups on the aromatic rings were critical for their activity. royalsocietypublishing.org The ability of these compounds to act as dual inhibitors of COX and LOX has also been investigated, with the N-acylhydrazone moiety being proposed to mimic the bis-allylic moiety of polyunsaturated fatty acids that are the natural substrates for these enzymes. mdpi.com

Table 2: Enzyme Inhibitory Activities of Selected N-Acylhydrazone Derivatives

Compound/Series Target Enzyme IC50 / Ki Reference
(Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide (8m) α‐glucosidase 5.00±0.10 μg/mL researchgate.net
(Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide (8m) α‐amylase 15±0.35 μg/mL researchgate.net
N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone COX-1/COX-2/15-LOX Varied (micromolar range) mdpi.com
N-acylhydrazone derivatives Lactate Dehydrogenase A (LDH-A) Low micromolar nih.gov
Hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde Butyrylcholinesterase (BChE) Ki = 10 - 254 µM nih.govnih.gov

Materials Science Potential

The unique molecular structure of this compound and its N-acylhydrazone derivatives, characterized by the presence of a reactive hydrazone moiety (-C=N-NH-C=O), has garnered significant interest in the field of materials science. This versatile scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their electronic and chemical properties for various advanced applications. Researchers are actively exploring the potential of these compounds in the development of novel materials for optoelectronics, renewable energy, and industrial component protection.

Optoelectronic Applications (e.g., Light-Emitting Diodes)

While direct applications of this compound in commercial light-emitting diodes (LEDs) are not yet established, the broader class of N-acylhydrazone derivatives is being investigated for its potential in organic light-emitting diodes (OLEDs). OLEDs are promising technologies for displays and lighting due to their high efficiency, low power consumption, and flexibility. The performance of an OLED is heavily dependent on the materials used in its emissive layer.

N-acylhydrazone derivatives possess several characteristics that make them suitable candidates for optoelectronic materials. Their conjugated π-electron systems can be designed to facilitate efficient charge transport and emission of light in the visible spectrum. The ability to modify the aromatic rings and acyl groups allows for the tuning of the energy levels (HOMO and LUMO) to match other materials within the OLED stack, thereby optimizing device performance.

Recent research in OLEDs has focused on the development of devices with ultrathin emitting nanolayers to enhance efficiency and simplify fabrication. While specific studies on this compound are limited, the fundamental properties of the N-acylhydrazone class of compounds suggest their potential as emitters or host materials in such advanced device architectures. For instance, a 2023 study on a high-performance UEN-based red OLED achieved a peak external quantum efficiency of 20.90% and a current efficiency of 38.48 cd/A. mdpi.com Another study on blue emitting materials based on 1,10-phenanthroline (B135089) derivatives reported a maximum luminous efficiency of 1.45 cd/A. nih.gov These advancements highlight the ongoing efforts to discover and optimize new organic materials, a category where N-acylhydrazone derivatives show promise.

Components in Dye-Sensitized Solar Cells (DSSCs) and Nanoparticle Synthesis

The application of this compound and its derivatives extends to the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic cell that mimics photosynthesis by using a molecular dye to absorb sunlight and generate electrons. The efficiency of a DSSC is largely determined by the properties of the sensitizing dye.

Hydrazone derivatives have been explored as potential photosensitizers in DSSCs due to their strong absorption in the visible region of the electromagnetic spectrum and their ability to inject electrons into the semiconductor (typically TiO2) upon photoexcitation. nih.govsumdu.edu.ua The molecular structure of these dyes, often featuring donor-π-acceptor (D-π-A) architecture, facilitates intramolecular charge transfer, which is a crucial step in the energy conversion process. Although compounds with a hydrazone moiety have been recognized as efficient electron donors, only a limited number have been studied as sensitizing dyes for nanocrystalline TiO2 DSSCs. nih.gov A study on hydrazonoyl-based synthetic dyes reported on a series of nine different dyes that were evaluated as sensitizers for DSSCs. sumdu.edu.uaresearchgate.net

In the realm of nanotechnology, hydrazone derivatives are also finding utility in the synthesis of nanoparticles. For instance, a green protocol for synthesizing hydrazone derivatives has been described using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions. researchgate.netresearchsquare.com This indicates a synergistic relationship where nanoparticles can catalyze the formation of hydrazones, and conversely, hydrazones can be used in the formulation of nanoparticles. Research has demonstrated the synthesis of hydrazone nanoparticles using an ionic gelation method with chitosan (B1678972) as a matrix, resulting in nanoparticles with sizes in the range of 10-20 nm. acs.org Furthermore, hydrazine (B178648) hydrate, a related compound, has been employed in the fabrication of nanosized silver colloids. orientjchem.org

Application as Corrosion Inhibitors

A significant area of application for this compound and its derivatives is in the prevention of corrosion, particularly for metals and alloys in acidic environments. smolecule.com Corrosion is a destructive process that leads to the degradation of materials, and the use of organic inhibitors is a common and effective strategy to mitigate this damage.

Hydrazone derivatives function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface through both physical (electrostatic) and chemical (covalent bonding) interactions.

Studies on various benzaldehyde and hydrazone derivatives have demonstrated their high inhibition efficiencies for different metals, including aluminum and its alloys. researchgate.netresearchgate.net For example, an investigation into benzaldehyde, 2-hydroxybenzoyl hydrazone derivatives as corrosion inhibitors for aluminum in hydrochloric acid showed that their inhibitive efficiency is dependent on the molecular structure. researchgate.net The adsorption of these inhibitors on the aluminum surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net

The following table summarizes the inhibition efficiency of some benzaldehyde derivatives on mild steel in an acidic medium:

InhibitorConcentration (ppm)Inhibition Efficiency (%)
4-Formylbenzonitrile (BA1)500Not specified
4-Nitrobenzaldehyde (BA2)50093.3
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (BA3)500Not specified
3,5-Bis(trifluoromethyl)benzaldehyde (BA4)500Not specified
4-Fluorobenzaldehyde (BA5)500Not specified

Data sourced from a computational and experimental study on benzaldehyde derivatives. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a protective passive film by these inhibitors leads to a high corrosion resistance. researchgate.net

Future Research Perspectives and Challenges in Benzaldehyde N Acetylhydrazone Chemistry

Development of Sustainable and Efficient Synthetic Routes for Functionalized Derivatives

A primary focus for future research is the development of environmentally benign and efficient methods for synthesizing benzaldehyde (B42025) N-acetylhydrazone and its functionalized derivatives. Traditional synthetic routes often involve refluxing in organic solvents, which presents environmental and economic challenges. nih.govorganic-chemistry.org Green chemistry principles are increasingly being applied to address these issues.

Future research directions include:

Organocatalysis: The use of recyclable and biodegradable organocatalysts, such as L-proline, offers a promising avenue for sustainable synthesis. mdpi.com These catalysts can facilitate reactions under mild conditions, often with high yields and purity, minimizing the need for harsh reagents and complex purification steps. mdpi.com

Solvent-Free and Aqueous Conditions: Shifting from organic solvents to solvent-free "grinding" techniques or aqueous reaction media is a key goal. organic-chemistry.orgmdpi.comresearchgate.net These methods reduce volatile organic compound (VOC) emissions and simplify product isolation. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating reaction times, increasing yields, and improving the purity of N-acylhydrazone products compared to conventional heating methods. nih.gov Further exploration of this technique for a wider range of derivatives is warranted.

One-Pot, Multi-Component Reactions: Designing one-pot, three-component reactions involving activated amides, hydrazine (B178648), and various aldehydes presents an efficient strategy for generating diverse hydrazone libraries. organic-chemistry.orgresearchgate.net This approach enhances atom economy and reduces waste by minimizing intermediate isolation steps.

In-depth Understanding of Structure-Function Relationships via Advanced Spectroscopic and Crystallographic Studies

A thorough understanding of the relationship between the molecular structure of benzaldehyde N-acetylhydrazones and their chemical and biological functions is crucial for rational design. Advanced analytical techniques are pivotal in elucidating these connections.

Key areas for future investigation:

Conformational and Isomeric Analysis: N-acylhydrazones can exist as a mixture of geometric isomers (E/Z) around the C=N bond and conformational isomers (synperiplanar/antiperiplanar) due to rotation around the N-N and N-C bonds. nih.govsemanticscholar.org While solid-state studies often show the predominance of the E conformation, solution-state NMR studies reveal the presence of multiple isomers. nih.gov Comprehensive 1D and 2D NMR studies (e.g., NOESY) are essential to characterize these isomeric mixtures in different solvent environments and correlate them with observed reactivity or biological activity. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction: X-ray crystallography provides definitive information about the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govmdpi.comresearchgate.net Expanding the library of crystal structures for diverse benzaldehyde N-acetylhydrazone derivatives is critical for understanding how substituent effects influence molecular packing and supramolecular assembly. nih.gov

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a fundamental tool for characterizing the key functional groups in N-acylhydrazones, such as the C=O, N-H, and C=N bonds. nih.govresearchgate.net Future studies can leverage advanced FT-IR techniques to probe subtle changes in bond vibrations upon complexation with metals or interaction with biological targets.

Table 1: Spectroscopic and Crystallographic Data for Representative N-Acylhydrazones

Technique Observation Significance Reference
¹H NMR Duplicate signals for amide and imine protons in solution (e.g., DMSO-d₆). Indicates the presence of E/Z isomers and/or synperiplanar/antiperiplanar conformers in equilibrium. nih.govnih.gov
X-ray Crystallography Molecules typically display an E conformation about the C=N bond in the solid state. Confirms the most stable solid-state geometry and reveals intermolecular hydrogen bonding patterns (e.g., N—H⋯O). nih.govresearchgate.net

| FT-IR | Characteristic absorption bands for N-H (3194–3440 cm⁻¹), C=O (1647–1687 cm⁻¹), and C=N (1578–1623 cm⁻¹) stretching. | Confirms the presence of the core N-acylhydrazone functionality. | nih.gov |

Leveraging Advanced Computational Chemistry for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for complementing experimental studies, offering insights into the electronic structure, stability, and reactivity of molecules. ekb.egscinito.ai For benzaldehyde N-acetylhydrazones, computational methods can guide the rational design of new derivatives with tailored properties.

Future applications of computational chemistry include:

Density Functional Theory (DFT) Studies: DFT calculations are used to optimize molecular geometries, predict spectroscopic properties (IR, NMR), and analyze frontier molecular orbitals (HOMO-LUMO). researchgate.net The HOMO-LUMO energy gap, for instance, provides information about the molecule's chemical reactivity and kinetic stability. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps reveal the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. ekb.eg

Quantum Chemical Parameter Calculation: Parameters such as electronegativity, chemical potential, and global hardness can be calculated to quantify the reactivity and stability of different derivatives, aiding in the selection of promising candidates for synthesis. researchgate.net

Conformational Analysis: Computational modeling can be used to determine the relative energies of different isomers and conformers, helping to interpret complex experimental NMR spectra. researchgate.net

Expanding Catalytic Applications and Exploring New Reaction Pathways Mediated by N-Acylhydrazones

While N-acylhydrazones are well-established as versatile ligands in coordination chemistry, their direct application as catalysts or mediators in organic synthesis is an emerging area. Their ability to form stable chelate complexes with transition metals is a key feature. mdpi.com

Future research opportunities involve:

Metal Complex Catalysis: N-acylhydrazone complexes, particularly with transition metals like Nickel(II), have shown promise as catalyst precursors for C-C bond-forming reactions, such as the nitroaldol (Henry) reaction. mdpi.com Future work should focus on exploring a broader range of metal centers and reactions, optimizing catalyst efficiency, and developing asymmetric versions for enantioselective synthesis.

Organocatalysis: The inherent hydrogen-bonding capabilities and tunable electronic properties of the N-acylhydrazone scaffold could be harnessed for organocatalytic applications.

New Reaction Pathways: N-acylhydrazones can participate in various transformations, including cyclization reactions to form heterocyclic compounds like triazolopyridinium salts through oxidative cyclization. acs.org Investigating novel reaction pathways, potentially triggered by light or other stimuli, could lead to new synthetic methodologies. mdpi.com For example, their use as precursors for generating reactive intermediates like benzyne (B1209423) under specific conditions opens up new avenues in synthesis. researchgate.net

Novel Supramolecular Architectures and Responsive Functional Materials Based on Hydrazone Linkages

The hydrazone functional group is an excellent building block for the construction of "smart" or responsive materials due to its straightforward synthesis, stability, and ability to undergo reversible changes in response to external stimuli. acs.orgbohrium.com

Promising research avenues in this domain include:

pH-Responsive Systems: The hydrazone bond is labile under acidic conditions, a property that has been extensively exploited in designing pH-responsive drug delivery systems. bohrium.comnih.govnih.gov Future work will focus on fine-tuning the hydrolysis rate by modifying the electronic properties of the aldehyde or hydrazide precursors to create materials that release their cargo at specific, physiologically relevant pH values. bohrium.com

Molecular Switches: The E/Z isomerization around the C=N bond can be triggered by stimuli such as light (photoisomerization), leading to significant changes in molecular shape and properties. mdpi.comacs.org This makes hydrazones ideal candidates for developing molecular switches, which are the fundamental components of molecular machines and responsive materials. acs.org

Covalent Organic Frameworks (COFs): The dynamic covalent nature of the hydrazone linkage can be utilized in the post-synthetic modification of porous materials like COFs. nih.gov This allows for the introduction of specific functionalities onto the channel walls of these materials, creating tailored platforms for applications such as controlled drug release. nih.gov

Self-Assembling Systems: The hydrogen bonding capabilities of the N-acylhydrazone moiety can be used to direct the self-assembly of molecules into well-defined supramolecular structures, such as hydrogen-bonded organic frameworks (HOFs). researchgate.net

Detailed Mechanistic Insights into Molecular Interactions in Biological Systems for Rational Design

N-acylhydrazones are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govmdpi.com A deeper understanding of their mechanisms of action at the molecular level is essential for the rational design of more potent and selective therapeutic agents.

Key areas for future research:

Enzyme Inhibition Studies: Many bioactive N-acylhydrazones exert their effects by inhibiting specific enzymes. nih.gov Future studies should employ a combination of enzyme kinetics, spectroscopic binding assays, and structural biology (e.g., X-ray co-crystallography) to elucidate the precise binding modes and interactions within the enzyme's active site.

DNA and Protein Interactions: Certain N-acylhydrazone derivatives, particularly those appended to intercalating moieties like acridine (B1665455), can interact with biomacromolecules such as DNA and serum albumins (e.g., HSA). mdpi.com Spectroscopic techniques like fluorescence quenching can be used to quantify these binding interactions and determine binding constants. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and screening libraries of this compound derivatives is needed to build comprehensive SAR models. nih.gov These models, which correlate specific structural features with biological activity, are crucial for optimizing lead compounds.

Molecular Docking and Simulation: Computational docking and molecular dynamics simulations can provide valuable insights into the potential binding poses of N-acylhydrazone derivatives with their biological targets, helping to rationalize experimental findings and guide the design of new analogues with improved affinity and selectivity. mdpi.com

Addressing Stability and Selectivity Challenges for Broader Practical Applications

For this compound and its derivatives to be more widely adopted in practical applications, from materials science to pharmaceuticals, challenges related to their stability and selectivity must be addressed.

Future research should focus on:

Hydrolytic Stability: While the pH-sensitivity of the hydrazone bond is advantageous for certain applications like drug delivery, it can be a limitation in others that require long-term stability under physiological conditions. bohrium.comresearchgate.net Research into modifying the electronic structure of the molecule to enhance its resistance to hydrolysis at neutral pH is needed.

Control of Isomerism: The presence of multiple isomers in solution can complicate characterization and may lead to inconsistent performance, as different isomers can have different properties and biological activities. nih.govnih.gov Developing strategies to lock the molecule into a single, desired conformation or to easily separate isomers is an important challenge.

Reaction Selectivity: In catalytic applications, achieving high levels of chemo-, regio-, and stereoselectivity is paramount. For N-acylhydrazone-metal catalysts, this involves the careful design of the ligand scaffold to create a well-defined coordination environment that can effectively control the approach of substrates. mdpi.com

Overcoming Synthetic Limitations: A significant limitation in creating hydrazone-based drug conjugates is the requirement for an aldehyde or ketone group on the drug molecule, which is relatively uncommon. bohrium.comresearchgate.net Developing novel linker strategies or derivatization methods to broaden the scope of molecules that can be conjugated via hydrazone linkages is a key challenge for the future. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing benzaldehyde N-acetylhydrazone, and how are reaction conditions optimized?

this compound is synthesized by refluxing benzaldehyde with N-acetylhydrazine in ethanol or methanol under acidic or neutral conditions. Key steps include:

  • Reagent ratio : A 1:1 molar ratio of benzaldehyde to N-acetylhydrazine ensures minimal side products .
  • Solvent selection : Ethanol (95%) is commonly used due to its polarity and ability to stabilize intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy tracks hydrazone formation .
  • Purification : Recrystallization from ethanol or column chromatography yields pure products .

Q. How are this compound derivatives characterized structurally?

Structural elucidation involves:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Chemical shifts for the imine (C=N) group appear at δ 8.0–8.5 ppm (¹H) and δ 150–160 ppm (¹³C) .
    • IR spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and N-H (~3200 cm⁻¹) confirm hydrazone formation .
  • Elemental analysis : Matches experimental C, H, N percentages with theoretical values .

Q. What are the key differences in reactivity between benzaldehyde phenylhydrazone and N-acetylhydrazone?

  • Acid stability : N-Acetylhydrazones are more hydrolytically stable due to the electron-withdrawing acetyl group, which reduces protonation at the imine nitrogen .
  • Coordination chemistry : N-Acetylhydrazones form stable complexes with transition metals (e.g., Mn(II), Co(II)) via the hydrazone-N and carbonyl-O atoms, unlike phenylhydrazones, which lack a coordinating acetyl group .

Advanced Research Questions

Q. How do substituents on the benzaldehyde ring influence the kinetics of N-acetylhydrazone formation?

Substituents alter reaction rates via electronic and steric effects:

  • Electron-withdrawing groups (e.g., -NO₂) : Accelerate hydrazone formation by increasing the electrophilicity of the aldehyde .
  • Steric hindrance (e.g., -OCH₃) : Slows reaction rates due to reduced accessibility of the aldehyde group .
  • Mechanistic studies : Acid-catalyzed pathways dominate for electron-deficient aldehydes, while pH-independent pathways are observed for electron-rich derivatives .

Q. What computational methods are used to predict the electronic properties of this compound derivatives?

  • DFT calculations : Assess ionization potentials (IPs) and electron affinity. For benzaldehyde derivatives, vertical IPs range from 8.25–10.37 eV, correlating with substituent effects .
  • Molecular docking : Predicts binding affinities of N-acetylhydrazones to biological targets (e.g., XBP-1s inhibition in cancer cells) .

Q. How do benzaldehyde N-acetylhydrazones function in drug delivery systems?

  • pH-sensitive linkage : The hydrazone bond (C=N-NH-) cleaves in acidic environments (e.g., tumor tissues), enabling controlled drug release .
  • Nanocarrier conjugation : N-Acetylhydrazones are grafted onto polymers (e.g., PLGA) via aldehyde-hydrazide coupling, enhancing solubility and targeting .

Q. What contradictions exist in the literature regarding the biological activity of benzaldehyde hydrazones?

  • Anticancer vs. toxicity trade-offs : Some studies report potent cytotoxicity (e.g., IC₅₀ < 10 μM in myeloma cells ), while others note hepatotoxicity at similar concentrations .
  • Mechanistic ambiguity : While hydrazones inhibit XBP-1s splicing in stressed cells , their off-target effects on other stress-response pathways remain unresolved .

Q. How are benzaldehyde N-acetylhydrazones applied in catalytic systems?

  • Metal coordination complexes : Mn(II) and Co(II) hydrazone complexes catalyze oxidation reactions (e.g., styrene→styrene oxide) with >99% conversion and 80% epoxidation selectivity .
  • Mechanism : The acetyl group stabilizes metal centers, enhancing catalytic turnover and reducing byproduct formation (e.g., benzaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.